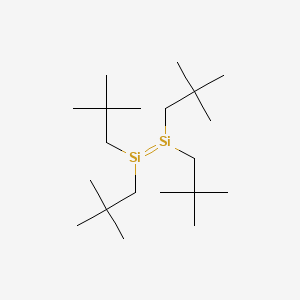
Tetrakis(2,2-dimethylpropyl)disilene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,2-dimethylpropyl)disilene is a silicon-based compound characterized by a silicon-silicon double bond (Si=Si) and bulky substituents This compound is part of the disilene family, which has garnered significant interest due to its unique structural and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(2,2-dimethylpropyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This process involves the reaction of 1,2-dichloro-1,1,2,2-tetrakis(2,2-dimethylpropyl)disilane with a reducing agent such as lithium naphthalenide . The reaction typically occurs under inert conditions to prevent oxidation and degradation of the disilene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(2,2-dimethylpropyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: It can be reduced further to form silicon-hydrogen bonds.
Substitution: The bulky substituents can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or ozone.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as water, methanol, and methyllithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon-oxygen compounds, while nucleophilic addition can result in the formation of silicon-carbon or silicon-oxygen bonds .
Wissenschaftliche Forschungsanwendungen
Tetrakis(2,2-dimethylpropyl)disilene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which tetrakis(2,2-dimethylpropyl)disilene exerts its effects involves the reactivity of the silicon-silicon double bond. The Si=Si bond is highly reactive and can participate in various chemical reactions, including cycloaddition and nucleophilic addition . The bulky substituents provide steric protection, enhancing the stability of the compound and allowing it to participate in selective reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramesityldisilene: Another disilene compound with bulky mesityl groups.
Tetrakis(2,4,6-triisopropylphenyl)disilene: Known for its air stability and similar reactivity patterns.
Uniqueness
Tetrakis(2,2-dimethylpropyl)disilene is unique due to its specific substituents, which provide a balance between stability and reactivity. The 2,2-dimethylpropyl groups offer steric protection while allowing the Si=Si bond to participate in various chemical reactions.
Eigenschaften
CAS-Nummer |
88652-71-5 |
|---|---|
Molekularformel |
C20H44Si2 |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropyl)silylidene-bis(2,2-dimethylpropyl)silane |
InChI |
InChI=1S/C20H44Si2/c1-17(2,3)13-21(14-18(4,5)6)22(15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
InChI-Schlüssel |
PUIMUIAPYMMPJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C[Si](=[Si](CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


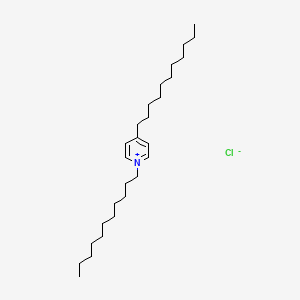

![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

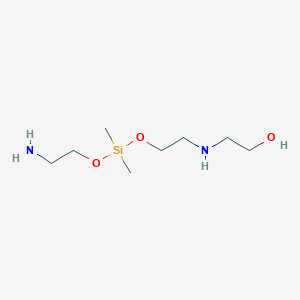
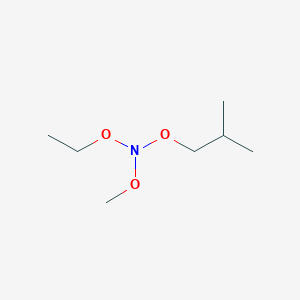
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
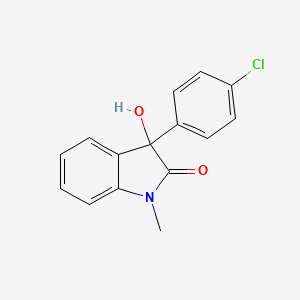
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
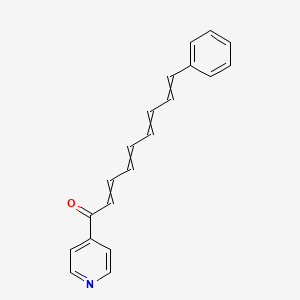
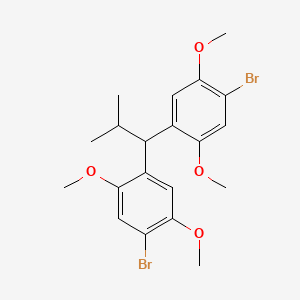
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
